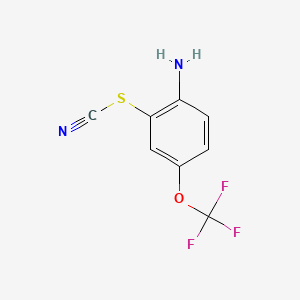
10-Methylundecanal-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methylundecanal-d7 is a deuterated aldehyde with the molecular formula C12H17D7O and a molecular weight of 191.36 . This compound is primarily used in research settings, particularly in the field of proteomics . The presence of deuterium atoms makes it valuable for various analytical techniques, including mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylundecanal-d7 typically involves the deuteration of 10-Methylundecanal. One common method is the catalytic hydrogenation of 10-Methylundecanal in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions
10-Methylundecanal-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: 10-Methylundecanoic acid.
Reduction: 10-Methylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
10-Methylundecanal-d7 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of similar compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
作用機序
The mechanism of action of 10-Methylundecanal-d7 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its behavior in various chemical and biological systems. This tracking is achieved through techniques like mass spectrometry, where the deuterium atoms provide a distinct signal .
類似化合物との比較
Similar Compounds
2-Methylundecanal: Another aldehyde with a similar structure but without deuterium atoms.
10-Methylundecanal: The non-deuterated version of 10-Methylundecanal-d7.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful for analytical and research purposes. The deuterium labeling allows for precise tracking and quantification in various studies, setting it apart from its non-deuterated counterparts .
特性
CAS番号 |
1794753-14-2 |
|---|---|
分子式 |
C12H24O |
分子量 |
191.366 |
IUPAC名 |
10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecanal |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3/i1D3,2D3,12D |
InChIキー |
TUMDWYVQVPWJDR-QLWPOVNFSA-N |
SMILES |
CC(C)CCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)


![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)


![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)

